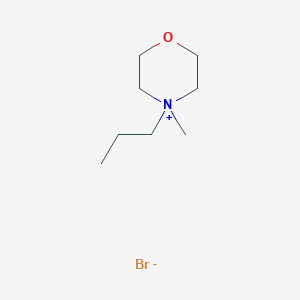
4-Methyl-4-propylmorpholin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-propylmorpholin-4-ium bromide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a morpholine ring substituted with methyl and propyl groups, and a bromide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propylmorpholin-4-ium bromide typically involves the quaternization of 4-methylmorpholine with a suitable alkylating agent, such as propyl bromide. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
4-Methylmorpholine+Propyl bromide→4-Methyl-4-propylmorpholin-4-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-propylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide anion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complexation: It can form complexes with metal ions, which may alter its chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or sodium chloride in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-Methyl-4-propylmorpholin-4-ium hydroxide or chloride.
Oxidation: Potential formation of oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the compound, which may vary based on the reducing agent used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-propylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as a biological probe or as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-propylmorpholin-4-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins or cell membranes, potentially altering their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylmorpholine: Lacks the propyl group and has different chemical properties.
4-Propylmorpholine: Lacks the methyl group and exhibits distinct reactivity.
N-Methylmorpholine N-oxide: An oxidized derivative with different applications.
Uniqueness
4-Methyl-4-propylmorpholin-4-ium bromide is unique due to the presence of both methyl and propyl groups on the morpholine ring, which can influence its solubility, reactivity, and interaction with other molecules. This dual substitution pattern distinguishes it from other morpholine derivatives and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
88126-74-3 |
|---|---|
Molekularformel |
C8H18NO.Br C8H18BrNO |
Molekulargewicht |
224.14 g/mol |
IUPAC-Name |
4-methyl-4-propylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C8H18NO.BrH/c1-3-4-9(2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NETPXMVDGPUYQW-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+]1(CCOCC1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)


![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)

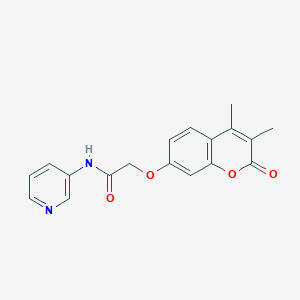

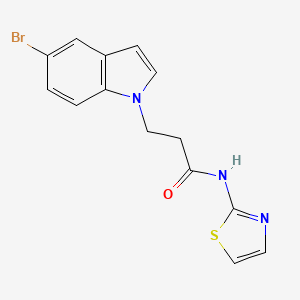

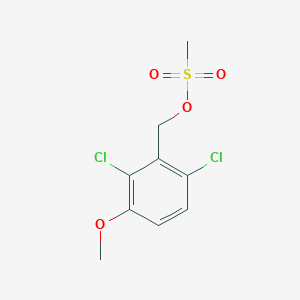

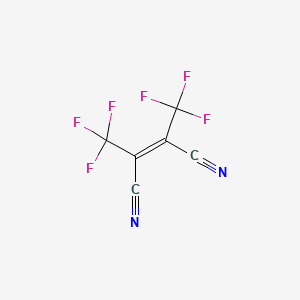
![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)
